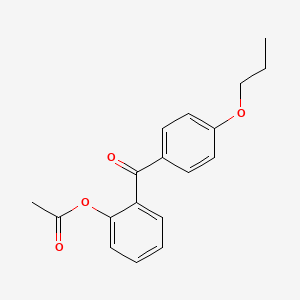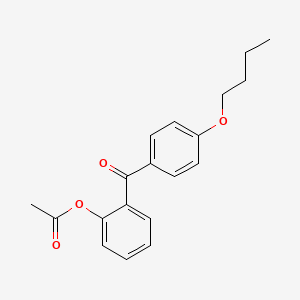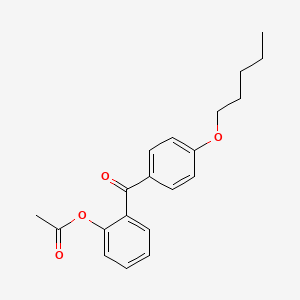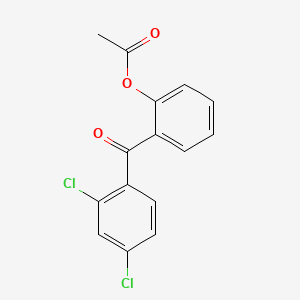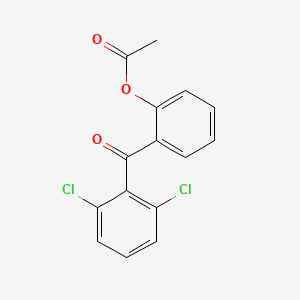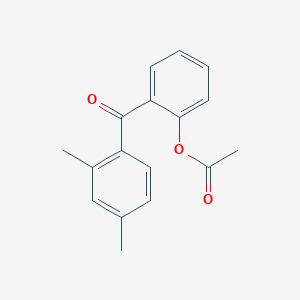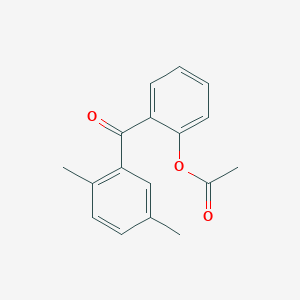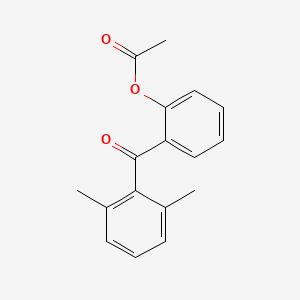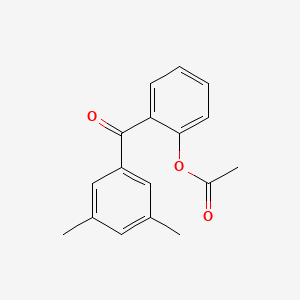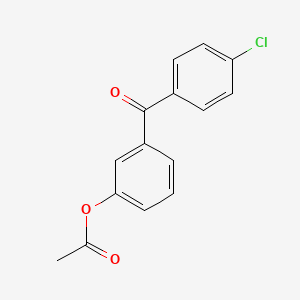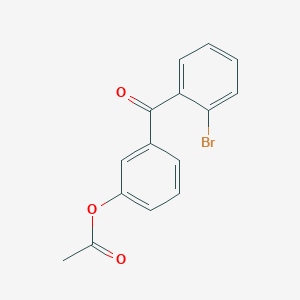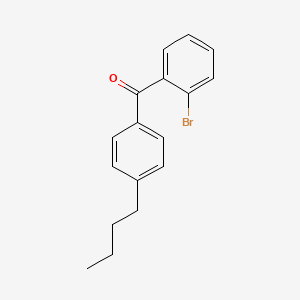
2-Bromo-4'-n-Butylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4’-n-Butylbenzophenone: is an organic compound with the molecular formula C17H17BrO It is a derivative of benzophenone, where the phenyl ring is substituted with a bromine atom at the second position and an n-butyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4’-n-Butylbenzophenone can be achieved through a multi-step process involving the bromination of benzophenone followed by the introduction of the n-butyl group. One common method involves the Friedel-Crafts acylation reaction, where benzophenone is reacted with bromine in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the bromine atom. Subsequently, the n-butyl group can be introduced through a Grignard reaction, where the brominated benzophenone is reacted with n-butylmagnesium bromide.
Industrial Production Methods: Industrial production of 2-Bromo-4’-n-Butylbenzophenone typically involves large-scale Friedel-Crafts acylation followed by Grignard reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Bromo-4’-n-Butylbenzophenone can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: The bromine atom in 2-Bromo-4’-n-Butylbenzophenone can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of benzophenone derivatives with carboxylic acid or ketone functional groups.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzophenone derivatives with various functional groups.
Scientific Research Applications
Chemistry: 2-Bromo-4’-n-Butylbenzophenone is used as an intermediate in organic synthesis, particularly in the preparation of other substituted benzophenones and related compounds.
Biology: In biological research, this compound can be used as a probe to study the interactions of brominated aromatic compounds with biological macromolecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, fragrances, and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-4’-n-Butylbenzophenone involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the bromine atom and the carbonyl group play crucial roles in determining the reactivity and selectivity of the compound. The n-butyl group can influence the compound’s solubility and steric properties, affecting its overall behavior in different environments.
Comparison with Similar Compounds
2-Bromo-4’-methylbenzophenone: Similar structure but with a methyl group instead of an n-butyl group.
4-Bromo-4’-n-butylbenzophenone: Bromine atom at the fourth position instead of the second position.
2-Chloro-4’-n-butylbenzophenone: Chlorine atom instead of bromine.
Uniqueness: 2-Bromo-4’-n-Butylbenzophenone is unique due to the specific positioning of the bromine and n-butyl groups, which can significantly influence its chemical reactivity and physical properties. The presence of the bromine atom at the second position makes it a versatile intermediate for further functionalization, while the n-butyl group enhances its solubility in organic solvents.
Properties
IUPAC Name |
(2-bromophenyl)-(4-butylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO/c1-2-3-6-13-9-11-14(12-10-13)17(19)15-7-4-5-8-16(15)18/h4-5,7-12H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFBWELWQCIDCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641749 |
Source


|
| Record name | (2-Bromophenyl)(4-butylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64358-17-4 |
Source


|
| Record name | Methanone, (2-bromophenyl)(4-butylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64358-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromophenyl)(4-butylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

